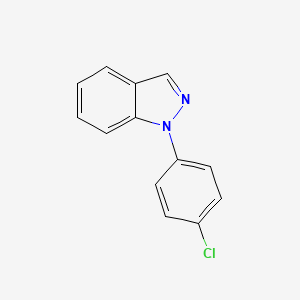
1-(4-Chlorophenyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with ortho-substituted benzoic acids under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1H-indazole involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-indazole: Similar structure but lacks the chlorine substituent.
1-(4-Bromophenyl)-1H-indazole: Similar structure with a bromine substituent instead of chlorine.
1-(4-Methylphenyl)-1H-indazole: Similar structure with a methyl group instead of chlorine
Uniqueness: 1-(4-Chlorophenyl)-1H-indazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Eigenschaften
Molekularformel |
C13H9ClN2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)indazole |
InChI |
InChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI-Schlüssel |
SBXQOBPGFOFIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



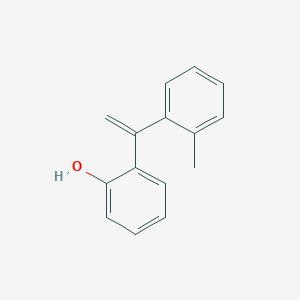
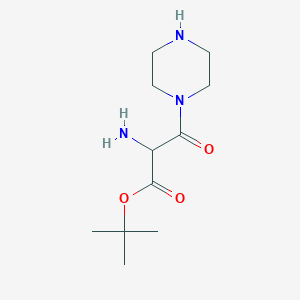
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
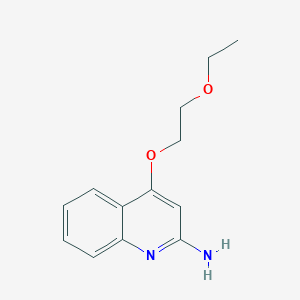
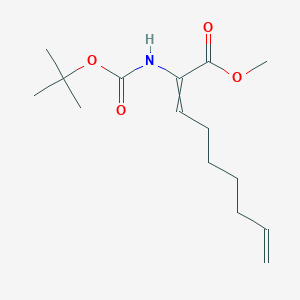
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

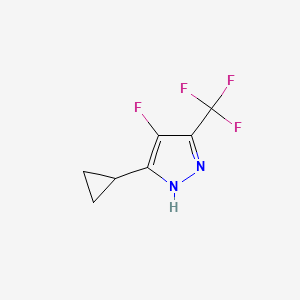
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
